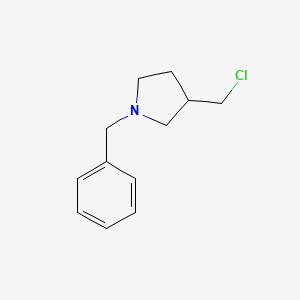

1-Benzyl-3-(chloromethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGYCLIMHHUXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494361 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51535-01-4 | |

| Record name | 1-Benzyl-3-(chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-3-(chloromethyl)pyrrolidine CAS number and molecular weight

An In-Depth Technical Guide to 1-Benzyl-3-(chloromethyl)pyrrolidine: Synthesis, Application, and Handling

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental properties, outline a robust synthetic strategy, explore its critical role as a versatile building block in medicinal chemistry, and provide essential safety protocols for its handling and storage.

Core Compound Identification and Properties

This compound is a functionalized heterocyclic compound of significant interest in the synthesis of complex molecular architectures. Its structure combines three key features: a stable pyrrolidine core, an N-benzyl protecting group, and a reactive chloromethyl functional group at the 3-position. This combination makes it an invaluable intermediate for introducing the pyrrolidine moiety into potential drug candidates.

The N-benzyl group provides steric bulk and protects the nitrogen atom from unwanted reactions, a common strategy in multi-step organic synthesis. This group can be readily removed under various conditions, such as catalytic hydrogenation, to reveal the secondary amine for further functionalization. The chloromethyl group acts as a potent electrophile, making it an excellent handle for nucleophilic substitution reactions, thereby enabling the covalent linkage of the pyrrolidine scaffold to other molecular fragments.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 51535-01-4 | [1][2] |

| Molecular Formula | C₁₂H₁₆ClN | [1][2] |

| Molecular Weight | 209.72 g/mol | [1] |

| MDL Number | MFCD09258625 | [1] |

| Storage Condition | Room Temperature, Cool, Dry Place | [2][3] |

A hydrochloride salt of this compound is also commercially available (CAS No: 1211431-48-9; Molecular Weight: 246.18)[4].

Strategic Synthesis of this compound

The synthesis of this intermediate is a critical process, demanding control over reactivity and purity. A logical and efficient pathway begins with a commercially available precursor, (±)-3-Pyrrolidinemethanol, and involves a two-step process: N-benzylation followed by chlorination. This approach is favored for its straightforward execution and use of common laboratory reagents.

Causality Behind Experimental Choices:

-

N-Benzylation First: Protecting the pyrrolidine nitrogen with a benzyl group at the outset is crucial. This prevents the amine from competing with the hydroxyl group in the subsequent chlorination step and avoids the formation of undesired quaternary ammonium salts.

-

Choice of Base: A non-nucleophilic base like potassium carbonate is used during benzylation to neutralize the HCl formed in the reaction without competing with the pyrrolidine nitrogen for the benzyl chloride electrophile.

-

Chlorination Agent: Thionyl chloride (SOCl₂) is an excellent choice for converting the primary alcohol to an alkyl chloride. The byproducts of the reaction (SO₂ and HCl) are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.

Proposed Synthetic Workflow

Caption: Synthetic pathway from 3-pyrrolidinemethanol to the target compound.

Detailed Experimental Protocol

PART A: Synthesis of 1-Benzyl-3-pyrrolidinemethanol

-

Reaction Setup: To a solution of 3-pyrrolidinemethanol (1.0 eq.) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.5 eq.). Stir the suspension vigorously at room temperature.

-

Reagent Addition: Add benzyl chloride (BnCl, 1.1 eq.) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash with ACN. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography to afford pure 1-benzyl-3-pyrrolidinemethanol.

PART B: Synthesis of this compound

-

Reaction Setup: Dissolve the 1-benzyl-3-pyrrolidinemethanol (1.0 eq.) from Part A in anhydrous dichloromethane (DCM) in a flask equipped with a dropping funnel and a nitrogen inlet. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise to the cooled solution over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Basify the aqueous layer with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial precursor and building block for creating them[5]. Its utility stems from the ability to readily couple the pyrrolidine ring system to a wide variety of nucleophiles.

Core Utility: A Versatile Electrophilic Scaffold

The primary application involves the reaction of its electrophilic chloromethyl group with nucleophiles such as amines, thiols, or phenoxides. This Sₙ2 reaction forges a new carbon-heteroatom bond, effectively incorporating the N-benzylpyrrolidine motif into a larger molecule. This is a foundational step in the synthesis of numerous compounds targeting a range of biological pathways.

Caption: General reaction scheme for creating new drug candidates.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound and its precursors is paramount to ensure laboratory safety. The safety profile is inferred from data on structurally related compounds.

Hazard Profile: Based on analogous structures, this compound should be handled as a substance that can cause skin and eye irritation.[6][7][8] Inhalation may also lead to respiratory tract irritation[6][8]. Benzyl chloride, a potential precursor, is a lachrymator and is irritating to the skin[9].

Table 2: Personal Protective Equipment (PPE) and Handling

| Category | Requirement | Rationale |

| Ventilation | Use only in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of vapors and potential aerosols[3][10]. |

| Eye Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved). | To prevent contact with eyes, which can cause serious irritation or damage[6][11]. |

| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use. | To avoid direct skin contact, which can cause irritation[10][11]. |

| Skin/Body Protection | Wear a lab coat or fire/flame-resistant and impervious clothing. | To protect skin from accidental splashes or spills[10][11]. |

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry place, separated from incompatible materials[3][10].

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal[3][8]. Do not let the product enter drains[6].

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the drug development professional. Its well-defined structure, predictable reactivity, and strategic utility in constructing complex molecules make it a cornerstone building block in modern medicinal chemistry. Understanding its synthesis, reactivity, and proper handling procedures, as outlined in this guide, empowers researchers to leverage its full potential safely and effectively in the pursuit of novel therapeutics.

References

- This compound. BLDpharm.

- (S)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol. AK Scientific, Inc.

- This compound hydrochloride. ChemicalBook.

- This compound. ChemBK.

- Safety D

- (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO. PubChem - NIH.

- 1-Benzylpyrrolidin-3-one. Apollo Scientific.

- SAFETY D

- Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block. Unibrom Corp.

- Benzyl Chloromethyl Ether | Benzoyl-hydroxypyrimidine-diones. lifechem pharma.

Sources

- 1. 51535-01-4|this compound|BLDpharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. aksci.com [aksci.com]

- 4. This compound HYDROCHLORIDE CAS#: 1211431-48-9 [m.chemicalbook.com]

- 5. China Intermediates 1-Benzyl-2-pyrrolidinone for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. angenechemical.com [angenechemical.com]

- 7. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. lifechempharma.com [lifechempharma.com]

- 10. store.sangon.com [store.sangon.com]

- 11. fishersci.de [fishersci.de]

A Comprehensive Technical Guide to 1-Benzyl-3-(chloromethyl)pyrrolidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-(chloromethyl)pyrrolidine is a key heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a protected pyrrolidine ring and a reactive chloromethyl group, render it a versatile intermediate for the synthesis of a diverse array of complex molecules and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive overview of its commercial availability, synthetic routes, chemical properties, and critical applications in modern drug discovery, with a particular focus on the development of novel therapeutics.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous motif in a vast number of natural products, pharmaceuticals, and biologically active compounds.[1] Its prevalence in drug design can be attributed to several key factors:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]

-

Improved Physicochemical Properties: Incorporation of a pyrrolidine scaffold can enhance aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of a drug candidate.

-

Chiral Center Introduction: The pyrrolidine ring can possess multiple stereocenters, enabling the synthesis of chiral molecules with specific stereochemistry, which is often critical for pharmacological activity.

This compound serves as an exemplary building block that leverages these advantages. The benzyl group provides a lipophilic handle and a convenient protecting group for the nitrogen atom, while the chloromethyl group at the 3-position acts as a versatile electrophilic site for further chemical elaboration.

Commercial Availability and Suppliers

This compound and its more stable hydrochloride salt are commercially available from a number of specialized chemical suppliers. These compounds are typically offered in research quantities, ranging from grams to kilograms. When sourcing this intermediate, researchers should consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and the supplier's manufacturing capabilities for potential scale-up.

Below is a comparative table of representative suppliers:

| Supplier | Product Name | CAS Number | Purity | Notes |

| BLDpharm | This compound | 51535-01-4 | Varies by batch | Also offers the hydrochloride salt (CAS 1211431-48-9).[3][4] |

| Milestone PharmTech LLC | This compound HYDROCHLORIDE | 1211431-48-9 | Varies by batch | Supplier of the hydrochloride salt. |

| Chem-Impex | 3(S)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | 1187927-26-9 | Varies by batch | Offers a related chiral intermediate.[5] |

Note: This is not an exhaustive list, and availability and specifications should be confirmed directly with the suppliers.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and logical synthetic strategy involves the preparation of 1-benzyl-3-pyrrolidinemethanol followed by a chlorination step.

Proposed Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway leverages the reduction of a ketone to an alcohol, followed by substitution to introduce the chloro group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical transformations. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 1-Benzyl-3-pyrrolidinemethanol

-

Reaction Setup: To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 1-benzyl-3-pyrrolidinemethanol can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 1-benzyl-3-pyrrolidinemethanol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C in an ice bath.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) dropwise to the cooled solution. The addition of a base like triethylamine or pyridine can be used to scavenge the HCl byproduct.[1]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography. For long-term storage, it is often converted to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent like ether or ethanol.

Physicochemical and Spectroscopic Properties

While a comprehensive, publicly available dataset for this compound is limited, its properties can be inferred from its structure and data from analogous compounds.

Table of Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₂H₁₆ClN |

| Molecular Weight | 209.72 g/mol |

| Appearance | Colorless to pale yellow oil (free base) |

| Boiling Point | Not available (likely high, requiring vacuum distillation) |

| Solubility | Soluble in most organic solvents |

Spectroscopic Analysis (Predicted)

The following are the expected key signals in the NMR and mass spectra of this compound. These predictions are based on the analysis of similar structures.[5][6]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Benzylic Protons (-CH₂-Ph): A singlet or AB quartet around δ 3.6 ppm (2H).

-

Chloromethyl Protons (-CH₂-Cl): A doublet in the range of δ 3.5-3.7 ppm (2H).

-

Pyrrolidine Ring Protons: A series of multiplets in the upfield region (δ 1.5-3.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Benzyl Group): Signals between δ 127-140 ppm.

-

Benzylic Carbon (-CH₂-Ph): A signal around δ 60 ppm.

-

Chloromethyl Carbon (-CH₂-Cl): A signal around δ 45-50 ppm.

-

Pyrrolidine Ring Carbons: Signals in the range of δ 25-60 ppm.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 209/211 (due to the isotopic abundance of chlorine) may be observed. Common fragmentation patterns would include the loss of a chlorine radical and the formation of the benzyl cation (m/z 91).

Purity Analysis

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound.[7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) under gradient elution would be suitable for separating the main compound from potential impurities.[8]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This functional group readily participates in nucleophilic substitution reactions (Sₙ2), making it an excellent precursor for introducing the 1-benzylpyrrolidin-3-ylmethyl moiety into a target molecule.

Caption: General reactivity of this compound in Sₙ2 reactions.

Common nucleophiles that can react with this compound include:

-

Amines: To form 3-(aminomethyl)-1-benzylpyrrolidine derivatives.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols: To form thioethers.

-

Carboxylates: To form ester linkages.

-

Cyanide: To introduce a nitrile group, which can be further elaborated.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[9] The pyrrolidine moiety is a common feature in many CNS-active drugs, and the ability to readily functionalize the 3-position makes this intermediate highly attractive.

Potential Therapeutic Areas:

-

Neurodegenerative Diseases: The pyrrolidine scaffold is present in drugs developed for Alzheimer's disease and other neurodegenerative conditions.

-

Psychiatric Disorders: Derivatives of this compound can be explored for their potential as antidepressants, anxiolytics, and antipsychotics.

-

Pain Management: The structural motif is found in certain classes of analgesic agents.

-

Anticonvulsants: Pyrrolidine derivatives have been investigated for their anticonvulsant properties.[10]

Workflow for a Medicinal Chemistry Campaign:

Caption: Role of this compound in a typical drug discovery workflow.

Safety, Handling, and Storage

Hazard Identification:

Based on data for similar chlorinated organic compounds and pyrrolidine derivatives, this compound should be handled with care. It is likely to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[2]

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

For long-term stability, storage as the hydrochloride salt is recommended.

Conclusion

This compound is a commercially available and synthetically versatile intermediate that holds significant value for researchers and scientists in the field of drug discovery. Its unique combination of a protected pyrrolidine scaffold and a reactive chloromethyl group provides a convenient entry point for the synthesis of a wide range of novel compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

PubChem. 1-Benzyl-3-pyrrolidone. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of b) 1-Benzyl-3-hydroxymethyl-3-methoxypyrrolidine. [Link]

- Google Patents.

-

Organic Syntheses Procedure. 1-BENZYLPIPERAZINE. [Link]

-

PubChem. 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Google Patents. EP2679588A1 - Asymmetric synthesis method, related raw material and preparation method of (s,s)-2,8-diazabicyclo[11][12]nonane.

-

PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

-

ChemBK. 3-HYDROXYMETHYL-N-BENZYL- PYRROLIDINE. [Link]

- Google Patents. FR2082165A5 - Alpha (-1-substd-3-pyrrolidinyl)

- Google Patents. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

-

Royal Society of Chemistry. One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

- Google Patents. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

-

PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

PubMed Central. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

-

Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

-

Scribd. Reaction 20251020 1153. [Link]

-

PubMed. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. [Link]

-

ResearchGate. (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

-

SciSpace. Analysis of Residual Products in Benzalkonium Chloride by High-Performance Liquid Chromatography. [Link]

-

SciSpace. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

-

NIST WebBook. Benzyl chloride. [Link]

-

PubChemLite. 1-benzyl-3-(trifluoroacetamido)pyrrolidine (C13H15F3N2O). [Link]

-

Canadian Journal of Chemistry. The reaction of thionyl chloride with β amino alcohols: A computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2- alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2- oxide compounds. [Link]

-

PubMed Central. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

-

PubMed. Benzyl 2-cyano-3,3-dimethyl-1-pyrrolidinecarboxylate, a versatile intermediate for the synthesis of 3,3-dimethylproline derivatives. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Benzyl-3-pyrrolidone | C11H13NO | CID 79176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Formation of 1-Benzyl-3-(chloromethyl)pyrrolidine: Mechanism and Synthesis

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 1-Benzyl-3-(chloromethyl)pyrrolidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available precursor, 1-benzyl-3-pyrrolidinone. This document will delve into the mechanistic underpinnings of each transformation, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Introduction

The pyrrolidine scaffold is a privileged structure in pharmacology, appearing in a vast array of biologically active compounds. The introduction of a reactive chloromethyl group at the 3-position of the N-benzylated pyrrolidine ring provides a key handle for further molecular elaboration, enabling the synthesis of diverse chemical libraries for drug discovery. This guide focuses on a logical and efficient pathway to this key intermediate, emphasizing a mechanistic understanding to empower researchers in their synthetic endeavors.

Overall Synthetic Workflow

The formation of this compound is efficiently achieved through a two-step synthetic sequence. The process begins with the reduction of the ketone functionality in 1-benzyl-3-pyrrolidinone to yield the corresponding alcohol, 1-benzyl-3-hydroxymethylpyrrolidine. This intermediate is then subjected to chlorination to afford the final product.

Caption: Overall two-step synthesis of this compound.

Part 1: Reduction of 1-Benzyl-3-pyrrolidinone

The initial step in this synthesis involves the reduction of the carbonyl group of 1-benzyl-3-pyrrolidinone to a hydroxyl group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other hydride reagents like lithium aluminum hydride (LiAlH₄).[1][2]

Reaction Mechanism: Hydride Reduction

The reduction of a ketone by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[1][3] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate.

The mechanism can be broken down into two key stages:

-

Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of 1-benzyl-3-pyrrolidinone. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetra-alkyl borate intermediate.

-

Protonation: In the workup step, a protic solvent (e.g., water or methanol) is added to protonate the negatively charged oxygen atom of the intermediate, yielding the final alcohol product, 1-benzyl-3-hydroxymethylpyrrolidine.[3]

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol: Reduction of 1-Benzyl-3-pyrrolidinone

Materials:

-

1-Benzyl-3-pyrrolidinone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 1-benzyl-3-hydroxymethylpyrrolidine. The product can be purified further by column chromatography if necessary.

Part 2: Chlorination of 1-Benzyl-3-hydroxymethylpyrrolidine

The second and final step is the conversion of the primary alcohol, 1-benzyl-3-hydroxymethylpyrrolidine, to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction is typically carried out in the presence of a weak base, such as pyridine, to neutralize the HCl byproduct.

Reaction Mechanism: Alcohol to Alkyl Chloride Conversion

The reaction of a primary alcohol with thionyl chloride in the presence of pyridine proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center if it is chiral.

The mechanism unfolds as follows:

-

Formation of an Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

-

Deprotonation: Pyridine, acting as a base, removes the proton from the oxonium ion intermediate to form a neutral alkyl chlorosulfite.

-

Sₙ2 Attack: The chloride ion, which was displaced in the first step, now acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the backside. This leads to the formation of the alkyl chloride with an inversion of configuration. The leaving group decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The gaseous nature of SO₂ helps to drive the reaction to completion.

Caption: Sₙ2 mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride and pyridine.

Experimental Protocol: Chlorination of 1-Benzyl-3-hydroxymethylpyrrolidine

Materials:

-

1-Benzyl-3-hydroxymethylpyrrolidine

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-3-hydroxymethylpyrrolidine (1 equivalent) in anhydrous dichloromethane (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the solution.

-

From the dropping funnel, add thionyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Summary of Key Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Reduction | 1-Benzyl-3-pyrrolidinone, Sodium borohydride | Methanol | 0 °C to RT | >90% |

| 2 | Chlorination | 1-Benzyl-3-hydroxymethylpyrrolidine, Thionyl chloride, Pyridine | Dichloromethane | 0 °C to RT | 80-90% |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis for this compound from 1-benzyl-3-pyrrolidinone. By understanding the underlying reaction mechanisms of both the hydride reduction and the subsequent chlorination, researchers can confidently execute this synthesis and troubleshoot any potential issues. The provided protocols offer a solid foundation for the laboratory preparation of this important synthetic intermediate, paving the way for the development of novel pyrrolidine-based compounds with potential therapeutic applications.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Morimoto, M., & Sakai, K. (2008). Practical synthetic process for enantiopure 1-benzyl-3-hydroxypyrrolidine. Tetrahedron Asymmetry, 19(12), 1465-1469.

- Wigfield, D. C. (1979). The mechanism of reduction of ketones by sodium borohydride. Tetrahedron, 35(4), 449-462.

Sources

An In-Depth Technical Guide to 1-Benzyl-3-(chloromethyl)pyrrolidine: Synthesis, Stereochemistry, and Applications in Drug Development

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-Benzyl-3-(chloromethyl)pyrrolidine, a pivotal chiral building block in modern medicinal chemistry. We will delve into its structural and stereochemical properties, detail robust synthetic pathways, and explore its application in the synthesis of complex pharmaceutical agents.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing heterocycle (pyrrolidine). A benzyl group is attached to the nitrogen atom (position 1), and a chloromethyl group is located at position 3. The molecule is commonly handled and stored as its hydrochloride salt to improve stability and ease of handling.[1][2][3][4]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 1211431-48-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆ClN · HCl (or C₁₂H₁₇Cl₂N) | [1][2] |

| Molecular Weight | 246.18 g/mol | [1][2] |

| SMILES Code | ClCC1CN(CC2=CC=CC=C2)CC1.[H]Cl | [1] |

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Structure of this compound.

Isomers and Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-1-Benzyl-3-(chloromethyl)pyrrolidine and (S)-1-Benzyl-3-(chloromethyl)pyrrolidine. The stereochemistry of this chiral center is crucial in drug development, as different enantiomers often exhibit distinct pharmacological activities and metabolic profiles.[5][6][7]

Due to the presence of a single chiral center, diastereomers are not possible for this specific molecule. However, in more complex derivatives with additional stereocenters, the potential for diastereomers becomes a critical consideration in synthetic design and purification.[7][8] The synthesis of enantiomerically pure forms is therefore highly desirable and is typically achieved by using chiral starting materials or through chiral resolution techniques.[9]

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a two-step process starting from 1-Benzyl-3-pyrrolidinone. This involves the reduction of the ketone to an alcohol, followed by the substitution of the hydroxyl group with a chlorine atom.

Caption: General synthetic workflow for this compound.

Chiral Synthesis of the Precursor: (S)-1-Benzyl-3-pyrrolidinol

The enantioselective synthesis of the key intermediate, (S)-1-Benzyl-3-pyrrolidinol, is a critical first step. One established method starts from (3S)-N-benzyl-3-hydroxysuccinimide.[10]

Experimental Protocol: Synthesis of (S)-1-Benzyl-3-pyrrolidinol [10]

-

Reaction Setup: In a four-neck round-bottom flask, add lithium aluminum hydride (9.20 g, 242.4 mmol) and 100 mL of tetrahydrofuran (THF).

-

Addition of Starting Material: At 0-10 °C, add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in THF (80 mL) dropwise.

-

Reaction: Heat the mixture to reflux and stir for 6 hours.

-

Quenching: Cool the mixture to 10-20 °C and add water (40 mL) followed by 4N sodium hydroxide solution (10 mL).

-

Workup: Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL). Concentrate the mother liquor under vacuum.

-

Extraction: Dissolve the residue in ethyl acetate (400 mL) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic layer under vacuum to obtain oily (S)-1-Benzyl-3-pyrrolidinol.

Chlorination of 1-Benzyl-3-pyrrolidinol

The conversion of the alcohol to the corresponding chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic substitution.

Experimental Protocol: General Procedure for Chlorination [11][12]

-

Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a stirring solution of the benzyl alcohol (e.g., 1-Benzyl-3-pyrrolidinol, 10 mmol) in dichloromethane (CH₂Cl₂, 20 mL), add a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).

-

Addition of Thionyl Chloride: Cool the mixture to 0 °C and add thionyl chloride (12 mmol) dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Pour the reaction mixture into a saturated sodium bicarbonate (NaHCO₃) solution (20 mL).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Drying and Isolation: Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by silica gel chromatography if necessary.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[9]

Synthesis of Barnidipine

A prominent example of the application of a chiral precursor is in the synthesis of Barnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[13][14] The synthesis of Barnidipine involves the coupling of (S)-1-benzyl-3-hydroxypyrrolidine with a dihydropyridine carboxylic acid derivative.[15][16] The stereochemistry of the pyrrolidinol is critical for the therapeutic efficacy of the final drug.[17]

Development of Neuroleptic Agents

Derivatives of 1-benzyl-3-aminopyrrolidine have been extensively studied as potential neuroleptic agents. For instance, the benzamide derivative, YM-09151-2, has shown potent antidopaminergic activity.[18][19] The synthesis of such compounds often involves the use of 1-benzyl-3-aminopyrrolidine, which can be synthesized from this compound.

Vesamicol Analogs for Imaging

Vesamicol is an inhibitor of the vesicular acetylcholine transporter (VAChT).[20] Analogs of vesamicol are of interest as potential radioligands for imaging VAChT in the brain using techniques like Positron Emission Tomography (PET).[21][22][23] The synthesis of these complex molecules can utilize substituted pyrrolidine building blocks derived from this compound.

Conclusion

This compound is a key chiral intermediate whose stereochemistry plays a vital role in the pharmacological properties of the final active pharmaceutical ingredients. The synthetic routes, particularly the enantioselective synthesis of its precursors, are well-established, allowing for the production of enantiomerically pure forms. Its application in the synthesis of drugs like Barnidipine and in the development of novel neuroleptic agents underscores its importance in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and scientists working with this versatile building block.

References

- ChemBridge Corporation.

-

Arctom. CAS NO. 1211431-48-9 | this compound.... [Link]

- Supporting Information for a scientific publication.

- Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 149-160.

- O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1354–1363.

- Scheunemann, M., et al. (2004). Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site. Bioorganic & Medicinal Chemistry, 12(6), 1459-1465.

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]

-

PubChem. 1-Benzyl-2-(chloromethyl)pyrrolidine. National Center for Biotechnology Information. [Link]

- Kitamura, Y., et al. (2016). Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter. Journal of Nuclear Medicine, 57(Supplement 2), 1563.

- Carson, C. A., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242–8244.

- Wenzel, B., et al. (2011). A New 18F-labeled Fluoroacetylmorpholino Derivative of Vesamicol for Neuroimaging of the Vesicular Acetylcholine Transporter. Current Radiopharmaceuticals, 4(2), 135-146.

- de la Cruz, P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7564–7569.

- Dai, X., et al. (2014). Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance. Molecules, 19(1), 1344–1353.

-

PubChem. (R)-(+)-1-Benzyl-3-pyrrolidinol. National Center for Biotechnology Information. [Link]

- Usuda, S., et al. (1981). [Effects of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) on operant avoidance responses in rats (author's transl)]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 77(5), 499–509.

- Intas Pharmaceuticals Ltd. (2016). PROCESS FOR PREPARATION OF BARNIDIPINE.

- Terai, M., et al. (1983). Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity. Japanese Journal of Pharmacology, 33(4), 749–758.

-

ChemSynthesis. 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. [Link]

- Dai, X., et al. (2014). Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance. Molecules (Basel, Switzerland), 19(1), 1344–1353.

- Bando, K., et al. (2001). Synthesis and Evaluation of Radiolabeled Piperazine Derivatives of Vesamicol as SPECT Agents for Cholinergic Neurons. Nuclear Medicine and Biology, 28(3), 251-260.

- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 23-32.

- Li, L., et al. (2010). Synthesis process of barnidipine hydrochloride. CN101643469B.

-

PubChem. 1-Benzyl-3-pyrrolidinone. National Center for Biotechnology Information. [Link]

- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8341-8348.

- Iwahara, T., et al. (1980). Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties. Japanese Journal of Pharmacology, 30(3), 315–329.

- Wenzel, B., et al. (2015). New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure. European Journal of Medicinal Chemistry, 101, 56-71.

- Tamazawa, K., et al. (1986). Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. Journal of Medicinal Chemistry, 29(12), 2504–2511.

-

Wikipedia. Bezitramide. [Link]

-

PubChem. Bezitramide. National Center for Biotechnology Information. [Link]

- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Die Pharmazie, 54(8), 575–579.

-

ResearchGate. 5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2), a potent neuroleptic. [Link]

- Li, Y., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3189.

Sources

- 1. 1211431-48-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. This compound HYDROCHLORIDE CAS#: 1211431-48-9 [m.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. You are being redirected... [hit2lead.com]

- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 6. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Neuroleptic properties of cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) with selective antidopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological studies on a new benzamide derivative, YM-09151-2, with potential neuroleptic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter - A critical examination of the lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of a new vesamicol analog o-[(11)C]methyl-trans-decalinvesamicol as a PET ligand for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A new 18F-labeled fluoroacetylmorpholino derivative of vesamicol for neuroimaging of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the reactivity of the chloromethyl group in pyrrolidines

An In-depth Technical Guide: Understanding the Reactivity of the Chloromethyl Group in Pyrrolidines

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of FDA-approved drugs and promising clinical candidates. The introduction of a chloromethyl group onto this saturated heterocycle provides a versatile synthetic handle for further molecular elaboration and the exploration of chemical space. However, the reactivity of the C-Cl bond is nuanced, influenced by the stereoelectronic environment of the pyrrolidine ring, the nature of the attacking nucleophile, and the specific reaction conditions employed. This in-depth guide offers a comprehensive overview of the factors governing the reactivity of the chloromethyl group in pyrrolidines. It provides field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development. This guide will dissect the underlying mechanistic principles, explore a range of synthetic transformations, and provide a framework for predictable and efficient molecular design.

The Dichotomy of the Chloromethyl Group: A Tale of Stability and Reactivity

The chloromethyl group attached to a pyrrolidine ring presents a fascinating chemical dichotomy. On one hand, the C(sp³)-Cl bond is a classic alkyl halide, susceptible to nucleophilic attack. On the other hand, the proximity of the nitrogen atom introduces a layer of complexity, capable of both activating and deactivating the electrophilic carbon through a delicate interplay of inductive and steric effects. A thorough understanding of this balance is paramount for successful synthetic planning.

The primary mode of reaction for a chloromethyl group is nucleophilic substitution, which typically proceeds through an SN2 mechanism. The accessibility of the electrophilic carbon to the incoming nucleophile is a key determinant of the reaction rate. However, the potential for the pyrrolidine nitrogen to participate in the reaction, either through direct intramolecular cyclization to form an aziridinium ion intermediate (an SNi-like pathway) or by influencing the electron density at the reaction center, cannot be overlooked.

Factors Governing the Reactivity of the Chloromethyl Group

A successful synthetic strategy hinges on a clear understanding of the factors that influence the rate and outcome of the nucleophilic substitution. These can be broadly categorized into substrate-related effects, the nature of the nucleophile, and the reaction environment.

Substrate Structure: The Role of the Pyrrolidine Ring

-

Steric Hindrance: The SN2 reaction is exquisitely sensitive to steric bulk around the electrophilic carbon.[1][2] Substituents on the pyrrolidine ring, particularly at the C2 and C5 positions, can significantly impede the backside attack of the nucleophile, leading to slower reaction rates. For instance, a bulky substituent at the C2 position will create greater steric hindrance compared to a similar substituent at the C3 or C4 position. The rate of reaction generally follows the order: methyl > primary > secondary >> tertiary alkyl halides.[1] Tertiary halides typically do not undergo SN2 reactions due to prohibitive steric hindrance.[2]

-

Electronic Effects of the Pyrrolidine Nitrogen: The nitrogen atom in the pyrrolidine ring exerts a significant electronic influence. Its lone pair of electrons can, in principle, participate in neighboring group participation, leading to the formation of a highly reactive aziridinium ion intermediate. This would result in an overall retention of stereochemistry. However, the basicity of the nitrogen is a crucial factor. In its neutral state, the nitrogen is a reasonably good nucleophile.[3] Protonation or the presence of an electron-withdrawing group on the nitrogen significantly diminishes its nucleophilicity and its ability to participate in the reaction.

-

Ring Conformation: The five-membered pyrrolidine ring is not planar and exists in various envelope and twisted conformations.[4] The specific conformation can influence the accessibility of the chloromethyl group to the incoming nucleophile. The axial or equatorial orientation of the chloromethyl group can impact the trajectory of the nucleophilic attack.

The Nature of the Nucleophile

The strength of the nucleophile is a critical determinant of the SN2 reaction rate.[5][6] Stronger nucleophiles lead to faster reactions. Key characteristics of a good nucleophile include:

-

Charge: Anionic nucleophiles (e.g., RO⁻, RS⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., ROH, RSH, HCN).[6]

-

Basicity: While related, nucleophilicity and basicity are not always directly proportional. However, for a series of nucleophiles with the same attacking atom, stronger bases are often better nucleophiles.[7]

-

Polarizability: Larger, more polarizable atoms (e.g., I⁻, RS⁻) are generally better nucleophiles as their electron clouds are more easily distorted to form the new C-Nu bond in the transition state.

-

Steric Bulk: Less sterically hindered nucleophiles react faster in SN2 reactions.[6]

Reaction Conditions: The Orchestrating Environment

-

Solvent Effects: The choice of solvent can have a profound impact on the rate of an SN2 reaction.[5]

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[2]

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol can hydrogen bond with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[2][5] This significantly slows down the reaction rate.

-

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, higher temperatures can also promote side reactions, such as elimination (E2).

-

Leaving Group Ability: The chloride ion is a reasonably good leaving group. For reactions where the reactivity of the chloromethyl group is insufficient, it can be converted to a better leaving group, such as an iodide (via the Finkelstein reaction) or a tosylate.

Synthetic Transformations of Chloromethyl-Pyrrolidines

The chloromethyl group serves as a versatile launching point for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

This is the most common and direct transformation of the chloromethyl group. A wide variety of nucleophiles can be employed to introduce different functionalities.

Table 1: Representative Nucleophilic Substitution Reactions on Chloromethyl-Pyrrolidines

| Nucleophile | Reagent Example | Product Functional Group | Typical Reaction Conditions |

| Oxygen Nucleophiles | |||

| Hydroxide | NaOH, KOH | Alcohol | H₂O or alcohol/H₂O, heat |

| Alkoxide | NaOR, KOR | Ether | Anhydrous alcohol, heat |

| Carboxylate | RCOONa | Ester | DMF, heat |

| Nitrogen Nucleophiles | |||

| Ammonia | NH₃ | Primary Amine | Alcohol, sealed tube, heat |

| Primary Amine | RNH₂ | Secondary Amine | Aprotic solvent, base (e.g., K₂CO₃) |

| Secondary Amine | R₂NH | Tertiary Amine | Aprotic solvent, base (e.g., K₂CO₃) |

| Azide | NaN₃ | Azide | DMF or DMSO, heat |

| Sulfur Nucleophiles | |||

| Hydrosulfide | NaSH | Thiol | Alcohol, heat |

| Thiolate | NaSR | Thioether (Sulfide) | Alcohol or DMF |

| Carbon Nucleophiles | |||

| Cyanide | NaCN, KCN | Nitrile | DMSO or DMF, heat |

| Malonic Ester Enolate | NaCH(COOEt)₂ | Substituted Malonic Ester | Anhydrous ethanol |

| Halide Exchange | |||

| Iodide | NaI | Iodomethyl | Acetone (Finkelstein Reaction) |

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general framework. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and nucleophiles.

Materials:

-

N-protected 2-(chloromethyl)pyrrolidine

-

Amine nucleophile (1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-protected 2-(chloromethyl)pyrrolidine and the anhydrous solvent.

-

Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA).

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If K₂CO₃ was used, filter off the solid.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Competing reaction pathways for chloromethyl-pyrrolidines.

Conclusion and Future Perspectives

The chloromethyl group on a pyrrolidine scaffold is a powerful and versatile synthetic handle. A thorough understanding of the interplay between substrate structure, nucleophile strength, and reaction conditions is essential for harnessing its full potential. By carefully considering the principles outlined in this guide, researchers can design and execute efficient and predictable synthetic routes to novel pyrrolidine-containing molecules with promising applications in drug discovery and development. Future advancements in this area will likely focus on the development of milder and more selective methods for the functionalization of chloromethyl-pyrrolidines, including catalytic and enantioselective transformations.

References

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4933. [Link]

-

Mykhailiuk, P. K. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

-

Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

-

Chad's Prep. (2018). 7.1b Factors Affecting SN2 Reactions. [Link]

-

Pearson. (n.d.). Between pyrrole and pyrrolidine, which nitrogen would be most nucleophilic? Why?. [Link]

-

LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

-

Slideshare. (n.d.). Factors affecting nucleophilic substitution reactions finished d. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Between pyrrole and pyrrolidine, which nitrogen would be most nuc... | Study Prep in Pearson+ [pearson.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

The 1-Benzylpyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, particularly alkaloids, has long signaled its biological relevance.[1][2] The inherent structural features of the pyrrolidine ring—sp3-hybridization allowing for three-dimensional diversity, stereogenic centers, and its ability to participate in crucial intermolecular interactions—make it a highly sought-after scaffold in drug design.[1][2] When appended with a benzyl group at the 1-position, the resulting 1-benzylpyrrolidine scaffold emerges as a particularly versatile and "privileged" structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the significant therapeutic potential of the 1-benzylpyrrolidine core, delving into its diverse pharmacological applications, the underlying structure-activity relationships (SAR), and the key experimental workflows for its synthesis and evaluation.

The versatility of the 1-benzylpyrrolidine scaffold stems from the synergistic combination of the pyrrolidine ring and the benzyl moiety. The pyrrolidine ring serves as a rigid, yet conformationally flexible, anchor that can be readily functionalized to orient substituents in precise three-dimensional space. The benzyl group, on the other hand, offers a site for diverse aromatic substitutions, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets.[3] This dual functionality has allowed for the development of 1-benzylpyrrolidine derivatives with potent activities across a spectrum of therapeutic areas.

Central Nervous System: A Primary Frontier for 1-Benzylpyrrolidine Derivatives

The 1-benzylpyrrolidine scaffold has shown exceptional promise in the development of agents targeting the central nervous system (CNS), particularly for neurodegenerative disorders such as Alzheimer's disease.[4][5]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] Several 1-benzylpyrrolidine derivatives have been identified as potent AChE inhibitors.[4][7] The rationale behind this activity often lies in the scaffold's ability to mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of the enzyme.

Furthermore, some derivatives exhibit a dual inhibitory profile against both AChE and butyrylcholinesterase (BChE), which may offer a broader therapeutic window as BChE also plays a role in acetylcholine hydrolysis in the later stages of Alzheimer's disease.[4][6]

Structure-Activity Relationship Insights for Cholinesterase Inhibition:

-

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly influence inhibitory potency. Electron-withdrawing groups, such as chloro, fluoro, and nitro, particularly at the ortho and para positions, have been shown to enhance AChE inhibitory activity.

-

Linker and Additional Moieties: The incorporation of other pharmacophoric fragments, often through a linker attached to the pyrrolidine ring, can lead to multi-target-directed ligands. For instance, hybridization with moieties known to inhibit β-secretase-1 (BACE-1) or prevent Aβ aggregation has yielded compounds with a more comprehensive anti-Alzheimer's profile.[4]

Anticancer Potential: Inducing Apoptosis in Malignant Cells

The 1-benzylpyrrolidine scaffold has also emerged as a promising framework for the development of novel anticancer agents.[8][9][10] A number of derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, often through the induction of apoptosis.[8]

Mechanism of Action: Caspase Activation and Cell Cycle Arrest

Several studies have shown that 1-benzylpyrrolidine-based compounds can trigger the apoptotic cascade in cancer cells. This is often mediated through the activation of caspases, a family of proteases that are central to the execution of apoptosis.[8] For example, certain 1-benzylpyrrolidin-3-ol analogues have been found to induce apoptosis in HL-60 cells by targeting caspase-3.[8] In addition to caspase activation, these compounds can also induce cell cycle arrest, further contributing to their anticancer effects.[8]

Key SAR Observations for Anticancer Activity:

-

Structural Diversity: The use of multi-component reactions, such as the Ugi reaction, has enabled the synthesis of structurally diverse libraries of 1-benzylpyrrolidine analogues.[8] This diversity is crucial for exploring the chemical space and identifying compounds with selective cytotoxicity towards cancer cells over non-cancerous cell lines.[8]

-

Substitution Patterns: The electronic properties of substituents on the benzyl ring and other appended moieties play a critical role in determining the cytotoxic potency and selectivity of these compounds.[9]

Antimicrobial and Antiviral Activities

Beyond the CNS and oncology, the 1-benzylpyrrolidine scaffold has demonstrated potential in combating infectious diseases. Derivatives of this scaffold have been reported to possess antibacterial, antifungal, and antiviral properties.[11][12][13]

Broad-Spectrum Antimicrobial Effects

Studies have shown that certain N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Antiviral Potential:

While less explored, the antiviral activity of 1-benzylpyrrolidine derivatives is an emerging area of interest. Some studies have reported activity against viruses such as the Vesicular stomatitis virus (VSV).[12] The benzyl group in these molecules may play a role in their ability to interfere with viral entry or replication processes.[14]

Experimental Workflows and Protocols

A crucial aspect of drug discovery is the robust and reproducible evaluation of synthesized compounds. This section provides an overview of key experimental workflows and detailed protocols for the synthesis and biological evaluation of 1-benzylpyrrolidine derivatives.

Synthesis of 1-Benzylpyrrolidine Derivatives

A common synthetic route to 1-benzylpyrrolidine derivatives involves the N-alkylation of a pyrrolidine precursor with a substituted benzyl halide. The following is a representative protocol for the synthesis of a 1-benzylpyrrolidine analog.

Protocol: Synthesis of (S)-Ethyl 1-benzylpyrrolidine-2-carboxylate

-

To a solution of (S)-ethyl pyrrolidine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.0 eq).

-

Add the desired substituted benzyl bromide (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure (S)-ethyl 1-benzylpyrrolidine-2-carboxylate.

-

Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[15]

Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test 1-benzylpyrrolidine derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate) to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[9]

-

Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Evaluation of CNS Activity: In Vivo Models

The assessment of CNS-active compounds requires in vivo models to evaluate their effects on behavior and cognition.[16][17]

Protocol: Scopolamine-Induced Amnesia Model in Mice (Y-Maze Test)

-

Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer the test 1-benzylpyrrolidine compound or vehicle orally (p.o.) or intraperitoneally (i.p.) to the mice.

-

Induction of Amnesia: After a specific pre-treatment time (e.g., 60 minutes), induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.).

-

Y-Maze Test: 30 minutes after scopolamine administration, place each mouse at the center of a Y-shaped maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries.

-

Data Analysis: Calculate the percentage of spontaneous alternation, which is a measure of spatial working memory. An increase in the percentage of spontaneous alternation in the compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.

Data Presentation and Visualization

Tabular Summary of Biological Activities

| Compound Class | Biological Target/Activity | Representative IC50/Activity | Reference |

| N-benzylpyrrolidine derivatives | Acetylcholinesterase (AChE) Inhibition | IC50 values in the low micromolar to nanomolar range | [4][7] |

| 1-benzylpyrrolidin-3-ol analogues | Caspase-3 activation in HL-60 cells | Induction of apoptosis at ~10 µM | [8] |

| N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | Antibacterial activity | Variable effects against Gram-positive and Gram-negative bacteria | [11] |

| Benzylpyrrolidine derivatives | Butyrylcholinesterase (BChE) Inhibition | Potent inhibition with IC50 values in the micromolar range | [6][18] |

Visualizing Key Concepts

Diagram: The 1-Benzylpyrrolidine Scaffold

Caption: General structure of the 1-benzylpyrrolidine scaffold.

Diagram: Workflow for Synthesis and Biological Evaluation

Caption: A typical workflow for the synthesis and biological evaluation of 1-benzylpyrrolidine derivatives.

Future Perspectives and Conclusion

The 1-benzylpyrrolidine scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. Its proven track record in yielding compounds with potent and diverse biological activities, particularly in the challenging area of CNS disorders, underscores its significance in medicinal chemistry. Future research in this area will likely focus on the development of more sophisticated multi-target-directed ligands, leveraging the scaffold's versatility to simultaneously modulate multiple pathways involved in complex diseases. The application of advanced synthetic methodologies will undoubtedly lead to the creation of novel and structurally complex 1-benzylpyrrolidine derivatives with enhanced potency and selectivity. As our understanding of the molecular basis of disease deepens, the 1-benzylpyrrolidine scaffold is poised to remain a central and highly valuable motif in the quest for new and effective medicines.

References

-